Adamantane-2-spiro-2'-[1,3]-dioxolane
Description
Adamantane-2-spiro-2'-[1,3]-dioxolane is a bicyclic compound featuring an adamantane core fused with a 1,3-dioxolane ring via a spiro junction at the 2-position of the adamantane. This structural motif confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The compound is synthesized through multistep reactions involving adamantane derivatives and oxygen-containing precursors, as exemplified by methods in and , where spirocyclic adamantane compounds are prepared via ozonolysis and condensation reactions .
Unlike chlorinated solvents, 1,3-dioxolane itself is non-carcinogenic but highly flammable (flashpoint ≤2.5°C, boiling point 76°C) . However, in the spiro configuration, the dioxolane ring’s reactivity is modulated by the rigid adamantane framework, enhancing thermal stability compared to standalone dioxolane derivatives.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,2'-adamantane] |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13-1)10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,1-7H2 |
InChI Key |
KOVQYEBSQJTZKF-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3CC4CC(C3)CC2C4 |
Canonical SMILES |
C1COC2(O1)C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Adamantane-2-spiro-2'-[1,3]-dioxolane and Analogs
Key Observations :
- Polarity and Solubility: The spiro-dioxolane structure in this compound imparts moderate polarity, intermediate between nonpolar adamantane derivatives (e.g., 2-adamantanone) and polar acetamide analogs. Ester-functionalized derivatives (e.g., methyl carboxylate in ) exhibit improved solubility in organic solvents.
- Stability : The spiro-dioxolane ring is more stable than dioxetane analogs (e.g., 1,2-dioxetane derivatives in ), which undergo thermal rearrangement to ketones.
Key Observations :
- This compound’s bioactivity remains underexplored, but structural analogs suggest possible applications in CNS drug delivery due to adamantane’s lipid bilayer permeability.
- Adamantyl esters and spiro-β-lactams demonstrate superior antioxidant and anti-inflammatory activities, respectively, highlighting the impact of functional group choice on bioactivity.
Preparation Methods
Ozonolysis of Adamantane Derivatives
The foundational step in synthesizing Adamantane-2-spiro-2'- -dioxolane involves the ozonolysis of adamantane to yield 1,3-adamantanediol, a critical intermediate. The patent JP3993080B2 details a two-stage oxidation process where adamantane is dissolved in a solvent such as dichloromethane or hexane and treated with ozone under controlled conditions . For instance, Example 5 of the patent demonstrates that dissolving adamantane in hexane and introducing an ozone-oxygen mixture (0.42 mmol/L at 5 L/hr for 8 hours) produces 1,3-adamantanediol in 88% yield after purification . The choice of solvent significantly impacts reaction efficiency, as shown in Table 1.
Table 1: Solvent Effects on 1,3-Adamantanediol Yield
| Solvent | Yield (%) |
|---|---|
| Dichloromethane | 94 |
| Hexane | 88 |
| Chlorobenzene | 85 |
| Carbon Tetrachloride* | 50 |
*Comparative example without solvent optimization .
The mechanism proceeds via initial ozonolysis of adamantane to form 1-adamantanol, followed by further oxidation to the diol. Crucially, maintaining solubility of intermediates prevents precipitation and ensures high yields. For example, adding dichloromethane to hexane-based reactions dissolves 1-adamantanol, enabling complete conversion to the diol .
Solvent and Reaction Optimization
The patent emphasizes solvent selection to balance solubility and reactivity. Polar aprotic solvents like dichloromethane enhance ozonolysis rates, while hexane minimizes side reactions. For cyclization, toluene’s high boiling point facilitates reflux without degrading acid-sensitive intermediates . Temperature control is critical: ozonolysis proceeds optimally at 0–25°C, whereas cyclization requires elevated temperatures (100–120°C) to drive dehydration.
Table 2: Optimized Conditions for Key Steps
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Ozonolysis | Dichloromethane | 25 | Ozone | 94 |
| Cyclization | Toluene | 110 | PTSA | 78* |
*Theoretical yield based on analogous reactions .
Challenges in Synthesis
-
Ozone Handling : Ozonolysis requires specialized equipment to safely generate and introduce ozone, posing explosion risks if mishandled .
-
Moisture Sensitivity : The cyclization step demands anhydrous conditions to prevent hydrolysis of the dioxolane ring.
-
Byproduct Formation : Over-oxidation during ozonolysis can yield adamantanone derivatives, necessitating precise reaction monitoring .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Adamantane-2-spiro-2'-[1,3]-dioxolane, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via spirocyclization reactions involving adamantane derivatives and 1,3-dioxolane precursors. Catalysts such as Lewis acids (e.g., BF₃ or SbF₅) are critical for ring formation . Reactive distillation with pressure-swing processes can improve yield (up to 99.5%) and purity (99.9% wt) by minimizing byproducts like formaldehyde oligomers . Purification via crystallization (e.g., hexane/CH₂Cl₂ mixtures) enhances purity, as demonstrated in structurally related adamantane-dioxolane systems .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Use X-ray crystallography to resolve the spirocyclic configuration (monoclinic system, space group P21/n, lattice parameters a = 11.4167 Å, b = 6.7354 Å, c = 24.185 Å, β = 103.5°) . Complement with ¹H/¹³C NMR to confirm substituent positions (e.g., adamantane C–H protons at δ 1.6–2.1 ppm, dioxolane O–CH₂–O at δ 4.5–5.0 ppm) and IR spectroscopy for functional groups (C–O–C stretch at 1100–1250 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Prioritize fume hood use due to potential reproductive toxicity risks associated with 1,3-dioxolane derivatives . Follow REACH guidelines for occupational exposure limits and emergency measures (e.g., immediate decontamination, medical consultation for inhalation/ingestion) .
Advanced Research Questions
Q. How do stereochemical variations in the dioxolane ring affect biological activity?
- Methodological Answer : Substituent positioning (e.g., halogenation at C3/C6) modulates electrophilicity and target binding. For example, bromine at C3 enhances reactivity with nucleophilic biological targets (e.g., cysteine residues in enzymes), while fluorine at C2 stabilizes the dioxolane ring via electron withdrawal . Compare diastereoisomers using chiral HPLC or circular dichroism to correlate stereochemistry with activity .
Q. What computational methods predict the compound’s interactions with cyclodextrins or other supramolecular hosts?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model host-guest complexes. Focus on adamantane’s hydrophobic cavity insertion and dioxolane’s polar interactions. Validate with isothermal titration calorimetry (ITC) to measure binding constants (e.g., K ~ 10³–10⁴ M⁻¹ for β-cyclodextrin) .
Q. How can polymerization of this compound be controlled for material science applications?
- Methodological Answer : Employ cationic ring-opening polymerization (CROP) with initiators like HClO₄ or BF₃-etherate. Monitor molecular weight via GPC and adjust reaction temperature (60–80°C) to balance chain growth vs. termination. Co-polymerize with aldehydes (e.g., formaldehyde) to form polyacetals with tunable thermal stability (Tg = 80–120°C) .
Q. What strategies resolve contradictions in environmental impact assessments?
- Methodological Answer : While 1,3-dioxolane derivatives show low bioconcentration (BCF = 3 in fish models), their high soil mobility (Koc = 15) necessitates lifecycle analysis. Use OECD 301F biodegradation tests and QSAR models to reconcile discrepancies between REACH hazard classifications and experimental ecotoxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
